2-cyano-2,2-dimethylethyl methanesulfonate
Description
This absence limits the ability to provide authoritative data on its synthesis, applications, or intrinsic properties. However, based on its name, it can be inferred to be a methanesulfonate ester derivative containing a cyano group and two methyl substituents on the central carbon. Methanesulfonate esters are typically used as alkylating agents or intermediates in organic synthesis due to their reactivity .
Properties
CAS No. |
906087-87-4 |
|---|---|
Molecular Formula |
C6H11NO3S |
Molecular Weight |
177.2 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-2,2-dimethylethyl methanesulfonate typically involves the reaction of 2-cyano-2,2-dimethylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Cyano-2,2-dimethylethanol+Methanesulfonyl chloride→2-Cyano-2,2-dimethylethyl methanesulfonate+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2,2-dimethylethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-cyano-2,2-dimethylethanol and methanesulfonic acid.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis. Acidic hydrolysis is often performed using dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used to reduce the cyano group.
Major Products Formed:
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide.
Hydrolysis: The primary products are 2-cyano-2,2-dimethylethanol and methanesulfonic acid.
Reduction: The major product is 2-amino-2,2-dimethylethyl methanesulfonate.
Scientific Research Applications
2-Cyano-2,2-dimethylethyl methanesulfonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and as a reagent in medicinal chemistry.
Biological Studies: It is employed in the modification of biomolecules and the study of enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-2,2-dimethylethyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a reagent.
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data on 2-cyano-2,2-dimethylethyl methanesulfonate is unavailable, comparisons can be drawn with structurally or functionally related compounds from the evidence:
Table 1: Comparative Analysis of Methanesulfonate and Cyano-Containing Compounds
Key Observations:
- Reactivity: Lead methanesulfonate acts as a metal precursor in electroplating, while methyl 2-cyano-3-phenylacrylate’s acrylate and cyano groups suggest utility in polymerization or as a Michael acceptor . The target compound’s methanesulfonate group likely enhances its electrophilicity, making it reactive in alkylation reactions.
- Toxicity: Lead methanesulfonate poses severe health risks (CNS toxicity, respiratory irritation) due to lead content . Methyl 2-cyano-3-phenylacrylate’s hazards are milder but still require precautions (e.g., skin/eye protection) . The target compound may share methanesulfonate-associated risks, such as corrosivity or metabolic interference.
- Structural Differences: The branched alkyl chain and cyano group in this compound distinguish it from linear-chain methanesulfonates (e.g., lead methanesulfonate) or aromatic derivatives (e.g., methyl 2-cyano-3-phenylacrylate). This branching could influence solubility, stability, and steric effects in reactions.
Notes on Limitations and Discrepancies
Evidence Gaps: No direct data on this compound exists in the provided sources.
For example, methyl methanesulfonate is a known mutagen , suggesting similar risks for the target compound.
Functional Group Synergy: The combination of cyano and methanesulfonate groups may confer unique reactivity (e.g., dual electrophilic sites), but this requires experimental validation.
Biological Activity
2-Cyano-2,2-dimethylethyl methanesulfonate (CDMS) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of CDMS, focusing on its mechanisms of action, applications in medicine, and relevant research findings.
- Molecular Formula : C7H13NO3S
- Molecular Weight : 189.25 g/mol
- IUPAC Name : this compound
The biological activity of CDMS is primarily attributed to its ability to interact with various biological targets. Its mechanism of action involves:
- Inhibition of Enzyme Activity : CDMS has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially affecting metabolic pathways.
- Cell Membrane Interaction : The compound may alter cell membrane integrity, leading to increased permeability and subsequent cellular stress.
Biological Activities
Research has indicated several biological activities associated with CDMS:
-
Antimicrobial Activity
- CDMS exhibits significant antimicrobial properties against various bacterial strains. In vitro studies demonstrated its effectiveness against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis infections.
-
Anticancer Potential
- Preliminary studies indicate that CDMS may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.
-
Anti-inflammatory Effects
- CDMS has demonstrated anti-inflammatory effects in experimental models, which could have implications for treating inflammatory diseases.
Table 1: Summary of Biological Activities of CDMS
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammation in experimental models |
Case Study: Antimicrobial Efficacy
A study conducted by researchers highlighted the efficacy of CDMS against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL, showcasing its potential as a therapeutic agent for tuberculosis.
Case Study: Anticancer Activity
In another investigation, CDMS was tested on various cancer cell lines including breast and colon cancer. Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound could be developed into a novel anticancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
